molecular formula C9H8ClF3 B3043573 2,4,6-Trifluoro-3,5-dimethylbenzyl chloride CAS No. 886762-26-1

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride

Cat. No.: B3043573
CAS No.: 886762-26-1
M. Wt: 208.61 g/mol
InChI Key: VPXWPWYSDWFALC-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride is a polyfluoroaromatic compound featuring a benzyl chloride backbone substituted with three fluorine atoms at positions 2, 4, and 6, and two methyl groups at positions 3 and 4. This structure combines electron-withdrawing fluorine atoms and electron-donating methyl groups, creating a unique electronic and steric profile. Such compounds are typically utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in nucleophilic substitution reactions and ability to act as alkylating agents .

Properties

IUPAC Name

1-(chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXWPWYSDWFALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)CCl)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3,5-dimethylbenzyl chloride typically involves the chlorination of 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C9H8F3OH+SOCl2C9H8ClF3+SO2+HCl\text{C9H8F3OH} + \text{SOCl2} \rightarrow \text{C9H8ClF3} + \text{SO2} + \text{HCl} C9H8F3OH+SOCl2→C9H8ClF3+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 2,4,6-Trifluoro-3,5-dimethylbenzyl azide, 2,4,6-Trifluoro-3,5-dimethylbenzyl thiocyanate, and 2,4,6-Trifluoro-3,5-dimethylbenzyl methoxide.

    Oxidation: Products include 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol and 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde.

    Reduction: The major product is 2,4,6-Trifluoro-3,5-dimethylbenzene.

Scientific Research Applications

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of bioactive molecules and as a labeling reagent in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.

    Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3,5-dimethylbenzyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effect of the trifluoromethyl groups enhances the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and functional groups of 2,4,6-Trifluoro-3,5-dimethylbenzyl chloride with analogous compounds:

Compound Name Substituents Functional Group Molecular Formula Key Features
This compound 2,4,6-F₃; 3,5-(CH₃)₂ Benzyl chloride C₉H₇ClF₃ High electronegativity (F), steric hindrance (CH₃); balanced electronic effects
Pentafluorobenzyl chloride 2,3,4,5,6-F₅ Benzyl chloride C₇ClF₅ Fully fluorinated; highly electron-deficient; reactive in SNAr reactions
3,5-Dimethylbenzyl chloride 3,5-(CH₃)₂ Benzyl chloride C₉H₁₁Cl Electron-donating CH₃ groups; less reactive than fluorinated analogs
3,5-Difluoro-4-methyl-benzoyl chloride 3,5-F₂; 4-CH₃ Benzoyl chloride C₈H₅ClF₂O Carbonyl group (COCl) increases electrophilicity; limited steric bulk
3,5-Diamino-4-chlorobenzotrifluoride 3,5-NH₂; 4-Cl; CF₃ Benzotrifluoride C₇H₅ClF₃N₂ Polar NH₂ groups enhance solubility; CF₃ adds lipophilicity

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atoms in this compound strongly withdraw electrons, activating the benzyl chloride for nucleophilic aromatic substitution (SNAr). In contrast, methyl groups donate electrons via hyperconjugation, slightly deactivating the ring but providing steric protection . Pentafluorobenzyl chloride, with five fluorine substituents, exhibits higher reactivity in SNAr due to extreme electron deficiency .

Physical and Chemical Properties

  • Boiling Points and Solubility: Fluorine substituents generally increase molecular polarity and boiling points. For example, pentafluorobenzyl chloride (C₇ClF₅) likely has a higher boiling point than this compound due to increased fluorine content . Methyl groups enhance lipophilicity, improving solubility in organic solvents compared to polar derivatives like 3,5-Diamino-4-chlorobenzotrifluoride .
  • Stability: The electron-withdrawing fluorine atoms stabilize the benzyl chloride against hydrolysis relative to non-fluorinated analogs. However, steric protection from methyl groups may further reduce susceptibility to nucleophilic attack .

Biological Activity

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride is a chlorinated aromatic compound with potential biological applications. Its unique trifluoromethyl and dimethyl substituents may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C10H8ClF3
  • Molecular Weight : 232.62 g/mol
  • Structure : The compound features a benzyl chloride moiety with trifluoro and dimethyl groups at specific positions on the aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • Reactive Oxygen Species (ROS) Generation : The presence of fluorine atoms could enhance the generation of ROS, leading to oxidative stress in cells.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of chlorinated compounds similar to this compound. These compounds often exhibit broad-spectrum activity against bacteria and fungi due to their ability to disrupt cellular membranes or inhibit essential metabolic processes.

Table 1: Antimicrobial Activity Comparison

CompoundMinimum Inhibitory Concentration (MIC)
This compoundTBD
Chloramphenicol16 µg/mL
Ampicillin32 µg/mL

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives of benzyl chlorides can inhibit mammalian cell growth, the selectivity towards pathogens over mammalian cells is crucial for therapeutic applications. For instance:

  • Compounds with similar structures showed IC50 values indicating significant cytotoxicity at concentrations above 100 μM .
  • The challenge remains to enhance selectivity towards target cells while minimizing mammalian cell toxicity.

Study on Trypanocidal Activity

A recent study evaluated the efficacy of imidamide analogs derived from benzyl chlorides against Trypanosoma brucei, the causative agent of sleeping sickness. While compounds with similar structures showed some inhibition of parasite growth at concentrations around 200 nM, they also exhibited comparable levels of toxicity towards mammalian cells . This highlights the need for further modifications to improve selectivity.

Toxicological Profile

The toxicity of this compound has been assessed in various models. Acute toxicity studies indicate that high doses can lead to respiratory distress and other systemic effects. Safety data suggest that handling this compound requires caution due to its corrosive nature and potential for causing skin and eye irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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